molecular formula C12H10N2O2 B11887783 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one CAS No. 823235-13-8

2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one

Cat. No.: B11887783
CAS No.: 823235-13-8
M. Wt: 214.22 g/mol
InChI Key: MOICXSQMJLJLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with propargyl bromide under basic conditions to form the intermediate 2-(prop-2-yn-1-ylamino)benzamide. This intermediate can then undergo cyclization with formaldehyde to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and prop-2-yn-1-yl groups may play a role in binding to these targets, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.

    3-(Prop-2-yn-1-yl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group, potentially affecting its reactivity and applications.

    2-(Hydroxymethyl)-3-methylquinazolin-4(3H)-one: Contains a methyl group instead of the prop-2-yn-1-yl group, which may alter its chemical behavior.

Uniqueness

2-(Hydroxymethyl)-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one is unique due to the presence of both the hydroxymethyl and prop-2-yn-1-yl groups. These functional groups can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

823235-13-8

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(hydroxymethyl)-3-prop-2-ynylquinazolin-4-one

InChI

InChI=1S/C12H10N2O2/c1-2-7-14-11(8-15)13-10-6-4-3-5-9(10)12(14)16/h1,3-6,15H,7-8H2

InChI Key

MOICXSQMJLJLSR-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=NC2=CC=CC=C2C1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.